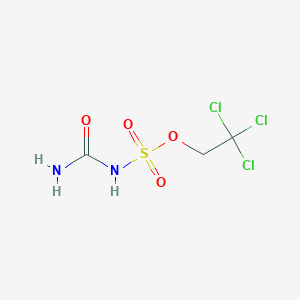

N-(2,2,2-Trichloroethoxysulfonyl)urea

描述

Significance and Research Context of Sulfonylureas in Chemical Sciences

The sulfonylurea functional group, characterized by a sulfonyl group attached to a urea (B33335) moiety, is a cornerstone of significant research in both medicinal chemistry and agricultural sciences. wikipedia.org Historically, the trajectory of sulfonylurea research began serendipitously in the 1930s and 1940s during the investigation of sulfonamide antibiotics. diabetesonthenet.comnih.gov Researchers observed that certain sulfur-containing synthetic compounds exhibited hypoglycemic properties. diabetesjournals.org This discovery pivoted a segment of synthetic chemistry towards developing sulfonylurea derivatives for therapeutic use. The first generation of these compounds, including tolbutamide, was introduced in the 1950s, marking a significant milestone in oral antidiabetic treatments. diabetesjournals.orgyouthmedicaljournal.com

From a chemical standpoint, the sulfonylurea framework R-SO₂NHC(O)NR'R'' is synthetically accessible, often prepared through the reaction of an aryl sulfonamide with an isocyanate. researchgate.net This accessibility has allowed for the creation of vast libraries of derivatives. The mechanism of action for their biological activity, which involves the specific binding and blocking of ATP-sensitive potassium (K-ATP) channels, is a subject of intense study in chemical biology. nih.gov

Beyond medicine, sulfonylureas have a profound impact on agriculture as a major class of herbicides. wikipedia.org They function by inhibiting acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants but not animals. nih.gov This high selectivity and the low application rates required compared to older herbicides—as little as 1% of the material for the same effect—underscore their chemical efficiency and importance in modern crop protection. wikipedia.org The diverse applications, from human health to food production, establish sulfonylureas as a privileged structure in organic chemistry. researchgate.netnih.gov

Historical Perspective of N-(2,2,2-Trichloroethoxysulfonyl)urea in Synthetic Organic Chemistry

While the broader class of sulfonylureas has a long history, this compound, also known as Tces-Urea, is a more modern and specialized reagent in synthetic organic chemistry. Its history is not that of a therapeutic agent but as a purpose-built chemical tool. The structure uniquely combines a sulfonylurea core with a 2,2,2-trichloroethoxy group. This trichloroethyl moiety is well-known in organic synthesis as a protecting group (Troc group) that can be cleaved under specific, mild reductive conditions (typically using zinc), providing an orthogonal deprotection strategy.

The development of this compound was driven by the need for shelf-stable, reactive, and versatile reagents for complex molecular synthesis. Its synthesis logically follows from established chemical principles. The formation of the sulfonylurea backbone generally involves reactive species like isocyanates. Specifically, the reaction of 2,2,2-trichloroethanol (B127377) with the highly reactive chlorosulfonyl isocyanate, followed by the introduction of an amino group, represents a plausible synthetic route.

The emergence of this compound in the chemical literature is tied to its application as a reagent for challenging transformations. It has been identified as a key reactant for oxidative C-H amination reactions and in the formation of cyclic and other ureas, often facilitated by transition metal catalysis. Its design allows it to act as a precursor that delivers the "H₂N-CO-NH-SO₂" moiety or a related reactive intermediate to a substrate, with the trichloroethoxy group serving to modulate reactivity and solubility, and potentially acting as a leaving group or a protecting group during the synthetic sequence.

Scope and Objectives of Current Research on this compound

Current academic research focuses on leveraging the unique reactivity of this compound to develop novel synthetic methodologies. The primary objectives are to achieve efficient and selective construction of complex nitrogen-containing molecules, which are prevalent in pharmaceuticals and other biologically active compounds.

A significant area of investigation is its use in transition-metal-catalyzed reactions, particularly with rhodium. nih.govnih.govorganic-chemistry.org Research in this domain aims to utilize the reagent for the synthesis of substituted ureas and heterocycles. For example, rhodium-catalyzed reactions involving N-sulfonyl-1,2,3-triazoles can lead to the formation of valuable pyrroline (B1223166) or 3-aminopyrrole structures, where a reagent like this compound could potentially serve as a key building block or precursor. nih.govorganic-chemistry.org The objective is to expand the toolbox of reactions for creating carbon-nitrogen bonds, which are fundamental in organic synthesis.

Another major research thrust is its application in C-H functionalization, specifically oxidative C-H amination. This type of reaction is of high interest as it allows for the direct conversion of a carbon-hydrogen bond—the most ubiquitous bond in organic molecules—into a carbon-nitrogen bond, bypassing the need for pre-functionalized starting materials. The goal is to develop catalytic systems where this compound acts as the nitrogen source, offering a direct and atom-economical pathway to amines and their derivatives. The trichloroethoxy group in this context is crucial for tuning the electronic properties and reactivity of the sulfonylurea for optimal performance in these advanced synthetic transformations.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Synonyms | Tces-Urea, Aminocarbonylsulfamic acid, 3,3,3-trichloroethoxy ester |

| CAS Number | 882739-31-3 |

| Linear Formula | NH₂CONHSO₂OCH₂CCl₃ |

| Molecular Weight | 271.51 g/mol |

| Form | Solid |

| Melting Point | 161-165 °C |

Data sourced from Sigma-Aldrich.

Table 2: Key Research Applications of this compound

| Application Area | Reaction Type | Significance |

|---|---|---|

| Urea Synthesis | Rhodium-catalyzed urea formation | Provides a pathway to complex and cyclic ureas, which are important scaffolds in medicinal chemistry. |

| C-N Bond Formation | Oxidative C-H Amination | Functions as a nitrogen source for the direct conversion of C-H bonds to C-N bonds, increasing synthetic efficiency. |

Applications noted from chemical supplier data.

Structure

3D Structure

属性

IUPAC Name |

2,2,2-trichloroethyl N-carbamoylsulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl3N2O4S/c4-3(5,6)1-12-13(10,11)8-2(7)9/h1H2,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYUJBOJJEGIBCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)OS(=O)(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584908 | |

| Record name | 2,2,2-Trichloroethyl carbamoylsulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882739-31-3 | |

| Record name | 2,2,2-Trichloroethyl carbamoylsulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 882739-31-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of N 2,2,2 Trichloroethoxysulfonyl Urea

Established Synthetic Routes to N-(2,2,2-Trichloroethoxysulfonyl)urea

Preparation Methods Involving Urea (B33335) Derivatives

The direct reaction of a pre-formed urea or its derivative with a sulfonylating agent is a potential, though less common, pathway for the synthesis of sulfonylureas. In the context of this compound, this would theoretically involve the reaction of urea with a reactive derivative of 2,2,2-trichloroethoxysulfonic acid. However, the more prevalent and generally more efficient methods typically involve the construction of the sulfonylurea linkage from separate sulfonyl and urea precursors.

One common strategy in the broader synthesis of substituted ureas involves the reaction of amines with isocyanates. biointerfaceresearch.com This fundamental reaction forms the basis for many sulfonylurea syntheses, where a sulfonamide acts as the amine component.

Approaches Utilizing Isocyanates and Phosgene (B1210022) Chemistry for Substituted Ureas

A primary and widely utilized method for the synthesis of sulfonylureas involves the reaction of a sulfonamide with an isocyanate. researchgate.netnih.gov For the specific synthesis of this compound, this would entail the reaction of 2,2,2-trichloroethoxysulfonamide with an isocyanate, or more directly, the reaction of 2,2,2-trichloroethoxysulfonyl isocyanate with ammonia (B1221849).

The key intermediate, 2,2,2-trichloroethoxysulfonyl isocyanate, can be synthesized, and its reactivity with olefins has been explored in the context of β-lactam synthesis. nih.gov The reaction of this isocyanate with ammonia would directly yield the target this compound.

Alternatively, phosgene and its derivatives, such as triphosgene, are common reagents for the in situ generation of isocyanates from amines or for the direct carbonylation of amines to form ureas. orgsyn.org In principle, 2,2,2-trichloroethoxysulfonamide could be treated with phosgene or a phosgene equivalent to generate the corresponding sulfonyl isocyanate, which would then react with ammonia to form the final product. However, the use of highly toxic phosgene is a significant drawback of this approach. nih.govacs.org Modern methods often seek to avoid phosgene by using safer alternatives like diphenyl carbonate or by generating the isocyanate in situ under metal-free conditions. nih.govacs.org

A summary of common reactions for urea formation is presented in the table below:

| Reaction Type | Reactants | Product | Notes |

| Amine + Isocyanate | R-NH₂ + R'-NCO | R-NH-CO-NH-R' | A very common and straightforward method for unsymmetrical ureas. researchgate.net |

| Amine + Carbamate (B1207046) | R-NH₂ + R'-O-CO-NH₂ | R-NH-CO-NH₂ | Reactivity depends on the nature of the carbamate. researchgate.net |

| Amine + Phosgene/Triphosgene | R-NH₂ + COCl₂/ (Cl₃CO)₂CO | Symmetrical or unsymmetrical ureas | Involves highly toxic phosgene. researchgate.net |

| Curtius Rearrangement | R-CO-N₃ | R-NCO | In situ generation of isocyanates from acyl azides. researchgate.net |

Electrocatalytic Methods for Urea Synthesis Analogues

Electrocatalysis has emerged as a promising green alternative for the synthesis of urea and its analogues. google.com These methods typically involve the electrochemical coupling of carbon dioxide (CO₂) and a nitrogen source, such as dinitrogen (N₂) or nitrate (B79036) (NO₃⁻), under ambient conditions. researchgate.net While the direct electrocatalytic synthesis of a complex sulfonylurea like this compound has not been specifically reported, the underlying principles of C-N bond formation through electrocatalysis could potentially be adapted.

Theoretical studies have explored the mechanism of electrochemical urea synthesis on various catalysts, involving the co-reduction of nitrogen and carbon oxides. researchgate.net The general mechanism is proposed to involve the adsorption and activation of the reactants on the catalyst surface, followed by a series of proton- and electron-transfer steps to form the urea molecule.

Precursor Chemistry and Starting Material Considerations

Role of 2,2,2-Trichloroethoxysulfonamide

2,2,2-Trichloroethoxysulfonamide is a pivotal precursor for the synthesis of this compound. Its chemical structure contains the necessary 2,2,2-trichloroethoxy and sulfonamide moieties. This compound can be prepared and is commercially available. google.com

The primary role of 2,2,2-trichloroethoxysulfonamide in the synthesis is to serve as the nucleophilic component that reacts with an electrophilic carbonyl source, typically an isocyanate or a phosgene derivative, to form the sulfonylurea linkage. The general reaction involves the deprotonation of the sulfonamide nitrogen, followed by its attack on the carbonyl carbon of the isocyanate.

Utility of Other Sulfonyl and Urea Precursors

While 2,2,2-trichloroethoxysulfonamide is the most direct sulfonyl precursor, other related starting materials could also be considered. For instance, one could envision a route starting from 2,2,2-trichloroethanol (B127377), which would first be converted to a sulfonyl chloride and then to the sulfonamide.

On the urea precursor side, various reagents can be employed to introduce the carbonyl group. As mentioned, isocyanates are the most common. In phosgene-free approaches, reagents like diphenyl carbonate or N,N'-carbonyldiimidazole can serve as effective carbonylating agents for sulfonamides. researchgate.netnih.gov The reaction of a sulfonamide with a carbamate derivative is another established method for sulfonylurea synthesis. researchgate.net

The table below summarizes some key precursors and their roles in the synthesis of this compound and related compounds.

| Precursor | Chemical Formula | Role in Synthesis |

| 2,2,2-Trichloroethoxysulfonamide | C₂H₄Cl₃NO₃S | Key building block containing the sulfonyl and 2,2,2-trichloroethoxy groups. google.com |

| 2,2,2-Trichloroethoxysulfonyl isocyanate | C₃H₂Cl₃NO₃S | Highly reactive intermediate that can directly react with ammonia to form the target compound. nih.gov |

| Urea | CH₄N₂O | Potential starting material for direct sulfonylation, though less common. |

| Phosgene/Triphosgene | COCl₂ / (Cl₃CO)₂CO | Reagents for generating isocyanates from sulfonamides. orgsyn.org |

| Diphenyl Carbonate | C₁₃H₁₀O₃ | A safer alternative to phosgene for the carbonylation of sulfonamides. researchgate.net |

Optimization Strategies and Reaction Conditions in this compound Synthesis

Microwave Irradiation Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. rsc.orgmdpi.com The application of microwave irradiation in the synthesis of sulfonylureas and their precursors, such as sulfonamides, has been shown to be highly effective. nih.govorganic-chemistry.org

In a typical microwave-assisted procedure for sulfonamide synthesis, a sulfonic acid or its salt is activated and then reacted with an amine. organic-chemistry.org For instance, a two-step microwave process can be employed where a sulfonic acid is first activated with a coupling agent like 2,4,6-trichloro- researchgate.netgoogle.comnih.gov-triazine (TCT) under microwave irradiation. This is followed by the addition of an amine and a base, with further microwave heating to complete the reaction. organic-chemistry.org This approach avoids the need to isolate sensitive intermediates like sulfonyl chlorides. organic-chemistry.org

The synthesis of N-monosubstituted ureas has also been successfully achieved using microwave irradiation, for example, through the reaction of potassium cyanate (B1221674) with various amines in water as a solvent. nih.gov This method is noted for providing high yields and purity in short reaction times. nih.gov While specific conditions for this compound are not detailed, the principles from analogous syntheses suggest that microwave conditions would be highly beneficial.

The following interactive table provides representative data from microwave-assisted syntheses of related sulfonamides and ureas, illustrating the typical improvements observed with this technology.

| Precursors | Product Type | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

| Sulfonic Acid + Amine | Sulfonamide | 24-48 h, lower yields | 10-30 min, high yields | organic-chemistry.org |

| Chalcone + Hydrazine | Pyrazoline Sulfonamide | Not specified | 7 min, good yields | nih.gov |

| Amine + Potassium Cyanate | N-monosubstituted Urea | 6-24 h, moderate yields | 7-28 min, high yields | nih.gov |

| Bromide + Sodium Sulfite | Sodium Sulfonate | 24 h, 37% | 10-15 min, 41-50% | nih.gov |

This table presents data from analogous syntheses to illustrate the benefits of microwave irradiation and does not represent a direct synthesis of this compound.

Catalyst Systems for Enhanced Yields

The use of catalysts is another cornerstone of optimizing sulfonylurea synthesis, enabling reactions to proceed under milder conditions and with greater efficiency. google.comacs.org Various catalytic systems, including metal-based and organocatalysts, have been developed for the synthesis of sulfonylureas.

One innovative approach involves the nickel-catalyzed tandem coupling of a sulfonyl azide, an isocyanide, and water to form sulfonylureas under mild, aqueous conditions. acs.org This method proceeds through a proposed nitrene precursor that reacts with the isocyanide to form a carbodiimide, which is then hydrated to the sulfonylurea. acs.org The choice of nickel catalyst, such as NiCl₂, was found to be crucial for the success of this transformation. acs.org

Phase-transfer catalysts (PTCs) have also been employed to enhance the synthesis of sulfonylureas. google.com PTCs facilitate the reaction between reactants in different phases, for example, a solid cyanate salt and an organic-soluble sulfonyl chloride. google.com This "pot boiling" method simplifies the procedure and significantly increases the reaction yield by improving the contact between the reacting ions. google.com

Furthermore, other metals like ruthenium have been used in catalytic C-H activation processes that can be applied to complex molecules containing a sulfonylurea moiety. researchgate.net While not a direct synthesis of the sulfonylurea group itself, it highlights the compatibility of this functional group with advanced catalytic methods for further molecular diversification. researchgate.net

The following interactive table summarizes various catalyst systems used in the synthesis of sulfonylureas and related compounds, demonstrating the impact of catalysis on reaction outcomes.

| Catalyst System | Reactants | Product | Key Advantages | Reference |

| NiCl₂ | Sulfonyl azide, Isocyanide, Water | Sulfonylurea | Mild, aqueous conditions, novel route | acs.org |

| Phase Transfer Catalyst (PTC) | Sulfonyl chloride, Cyanate, Aminoheterocycle | Sulfonylurea | Simple operation, increased yield | google.com |

| DMAP | Amine, (Boc)₂O | Isocyanate (in situ) | Avoids hazardous reagents | nih.gov |

| ClSO₃H | Substituted Pyridine | Chlorinated Pyridine | Enables further substitution | nih.gov |

| RuCl₃·nH₂O (electrocatalysis) | Sulfonylurea-containing compound | Arylated Sulfonylurea | Mild conditions, late-stage functionalization | researchgate.net |

This table presents data from analogous syntheses to illustrate the role of different catalyst systems and does not represent a direct synthesis of this compound.

Chemical Reactivity and Mechanistic Investigations of N 2,2,2 Trichloroethoxysulfonyl Urea

Fundamental Reaction Pathways

Oxidative C-H Amination Reactions

Oxidative C-H amination represents a powerful strategy for the direct conversion of C-H bonds into C-N bonds, streamlining synthetic routes to valuable nitrogen-containing heterocycles. The use of N-(2,2,2-Trichloroethoxysulfonyl)-protected ureas has been shown to be highly effective in intramolecular oxidative cyclization reactions. sigmaaldrich.comsigmaaldrich.comcapes.gov.br The success of these transformations is critically dependent on the selection of an appropriate protecting group on the urea (B33335) nitrogen. The 2,2,2-trichloroethoxysulfonyl (Tces) group is particularly effective due to its strong electron-withdrawing nature, which facilitates the desired reactivity. sigmaaldrich.comsigmaaldrich.comcapes.gov.br

Research has demonstrated that in the presence of a rhodium catalyst, such as dirhodium(II) espinoate [Rh₂(esp)₂], Tces-protected ureas undergo oxidative cyclization to form imidazolidin-2-ones in high yields. sigmaaldrich.comsigmaaldrich.comcapes.gov.br This method is especially efficient for substrates with tertiary and benzylic C-H bonds. sigmaaldrich.comsigmaaldrich.comcapes.gov.brsigmaaldrich.com The reaction is typically performed using an oxidant like iodosobenzene (B1197198) diacetate [PhI(OAc)₂] and a base such as magnesium oxide (MgO) in a solvent like toluene. sigmaaldrich.com The prevalence of the imidazolidin-2-one scaffold in natural products and therapeutic agents underscores the significance of this methodology. sigmaaldrich.comsigmaaldrich.comcapes.gov.br

Table 1: Rhodium-Catalyzed Oxidative Cyclization of a Tces-Protected Urea

| Substrate | Catalyst | Oxidant/Base | Product | Yield | Ref |

| Tces-protected urea (tertiary β-C–H) | Rh₂(esp)₂ | PhI(OAc)₂, MgO | Imidazolidin-2-one derivative | Good to Excellent | sigmaaldrich.com |

| Tces-protected urea (benzylic β-C–H) | Rh₂(esp)₂ | PhI(OAc)₂, MgO | Imidazolidin-2-one derivative | Good to Excellent | sigmaaldrich.com |

Nitrene Transfer Reactions

Nitrene transfer reactions are a cornerstone of C-N bond formation, involving the transfer of a nitrene group (:N-R) from a precursor to a substrate. The electronic nature of the protecting group on the nitrene precursor is crucial for modulating the reactivity of the intermediate metal-nitrene species.

Silver catalysis provides a unique platform for controlling the chemoselectivity of nitrene transfer reactions. nih.gov While research has extensively covered Tces-protected ureas in Rh-catalyzed reactions, studies on related Tces-protected carbamidates in silver-catalyzed nitrene transfers offer valuable mechanistic insights. By modifying the silver catalyst system—specifically the ligand, the silver-to-ligand ratio, and the nitrene precursor—it is possible to direct the reaction toward different outcomes, such as C-H amination or aziridination. nih.gov For instance, in a reaction with a homoallylic carbamate (B1207046), altering the ratio of 1,10-phenanthroline (B135089) to the silver salt (AgOTf) can switch the preferred pathway between C-H insertion and aziridination. nih.gov

Computational studies on silver-catalyzed nitrene transfer suggest that these reactions can proceed through stepwise pathways involving radical intermediates, which is supported by experimental observations such as the transposition of double bonds in certain products. nih.gov

A significant advancement in asymmetric catalysis involves the use of catalysts where the chirality resides at the metal center itself, rather than on the ligands. nih.govresearchgate.net A class of C₂-symmetric chiral-at-ruthenium(II) complexes, constructed from achiral N-(2-pyridyl)-substituted N-heterocyclic carbene (PyNHC) ligands, has demonstrated exceptional activity and stereocontrol in asymmetric nitrene C-H insertion reactions. nih.govresearchgate.net

These octahedral complexes generate a stereogenic metal center due to the helical arrangement of the bidentate ligands. nih.govresearchgate.net They are highly robust yet exhibit high catalytic activity, making them effective for the synthesis of chiral cyclic ureas through ring-closing C-H amination of urea derivatives. nih.gov The ruthenium nitrene species, generated from precursors like organic azides, can facilitate these intramolecular C(sp³)-H amination reactions to afford chiral products with high yields and enantioselectivities, even at low catalyst loadings. nih.gov

Table 2: Key Features of Chiral-at-Ruthenium Catalysts

| Catalyst Feature | Description | Consequence | Ref |

| Stereocenter | Chirality originates from the helical cis-arrangement of achiral ligands, creating a stereogenic Ru center. | Enables asymmetric catalysis without chiral ligands. | nih.govresearchgate.net |

| Ligands | Two bidentate N-(2-pyridyl)-substituted N-heterocyclic carbene (PyNHC) ligands. | Strong ligand field ensures structural robustness. | nih.govresearchgate.net |

| Activity | High lability of ancillary ligands (e.g., acetonitrile) due to the trans-effect of NHC donors. | High catalytic activity for nitrene transfer reactions. | nih.govresearchgate.net |

Copper complexes are among the most studied catalysts for C-H amination. acs.org The mechanisms of copper-catalyzed C-H aminations can vary depending on the substrate, ligands, and oxidants, but often involve either a two-electron pathway (concerted C-H insertion of a copper-nitrene species) or a single-electron transfer (SET) pathway (C-H atom abstraction followed by radical rebound). nih.gov

In the context of nitrene transfer, kinetic analyses of copper-catalyzed C-H amination using a dipyrrin-supported complex revealed that the reaction has a first-order dependence on both the copper catalyst and the organoazide precursor. rsc.org This, along with a significant negative entropy of activation, suggests a highly ordered, rate-limiting transition state for the formation of the copper nitrenoid intermediate. rsc.org Subsequent C-H amination is believed to occur via a stepwise hydrogen-atom abstraction and rapid radical recombination to forge the new C-N bond. rsc.org Mechanistic studies indicate that for many substrates, the nitrene transfer is an enthalpically-controlled, electrophilic process. rsc.org While specific studies on Tces-urea with copper catalysts are less common than with rhodium, these general mechanistic principles are considered applicable.

Hydrolysis and Decomposition Pathways of Urea Analogues

The stability of N-sulfonylurea compounds, including Tces-urea, is highly dependent on environmental conditions, particularly pH. mdpi.comnih.gov Hydrolysis is a primary degradation pathway for sulfonylureas. nih.govimperial.ac.uk Theoretical and experimental studies have elucidated the main routes of decomposition. mdpi.comimperial.ac.uk

Under acidic or neutral conditions, the principal mechanism of hydrolysis involves the cleavage of the sulfonylurea bridge. mdpi.comresearchgate.net This process leads to the formation of a sulfonamide and an amine, often with the evolution of carbon dioxide from the breakdown of an unstable carbamic acid intermediate. researchgate.netresearchgate.net The reaction can be initiated by either O-protonation or N-protonation of the urea carbonyl group, followed by a nucleophilic attack of water. researchgate.net

In alkaline environments (e.g., pH > 10), a different pathway can become predominant for related compounds: saponification of ester functionalities if present. mdpi.com For N-sulfonylureas themselves, the hydrolysis of the sulfonylurea bridge remains a key pathway. mdpi.com The rate of hydrolysis is significantly influenced by temperature and the specific substituents on the sulfonylurea structure. nih.gov The half-lives of sulfonylurea compounds in aqueous media can range from a few days to several hundred days, depending on these factors. mdpi.com

The trichloroethoxysulfonyl (Tces) group itself can be cleaved under specific reductive conditions (e.g., using zinc dust), which is often a desired step in a synthetic sequence to deprotect the urea nitrogen. sigmaaldrich.com However, under typical hydrolytic conditions, the primary point of cleavage is the sulfonylurea linkage.

Table 3: Major Hydrolysis Pathways for Sulfonylureas

| Condition | Primary Pathway | Products | Ref |

| Acidic/Neutral | Cleavage of sulfonylurea bridge | Sulfonamide + Amine (+ CO₂) | mdpi.comresearchgate.netresearchgate.net |

| Alkaline | Saponification of ester (if present) / Bridge cleavage | Carboxylate + Amine / Sulfonamide + Amine | mdpi.com |

Thermal Decomposition Processes

The thermal decomposition of urea and its derivatives is a complex process that yields a variety of products depending on the temperature and conditions. The thermal degradation of urea typically involves the formation of biuret, triuret, and cyanuric acid. rsc.orgenergy.gov A proposed reaction scheme suggests that the decomposition involves thermodynamic equilibrium between the reactants in liquid and solid phases. rsc.orgresearchgate.net For N-(2,2,2-Trichloroethoxysulfonyl)urea, the presence of the trichloroethoxy group is expected to significantly influence its thermal stability. The thermal decomposition of a related compound, chlorpyrifos, which also contains a trichlorinated group, has been shown to produce a range of toxic products, including ethylene (B1197577) and 3,5,6-trichloro-2-pyridinol (B117793) (TCpyol) at temperatures between 550 and 650 °C. pharmacy180.com This suggests that the thermal decomposition of this compound could also lead to the release of chlorinated byproducts.

Detailed Mechanistic Studies

Influence of Catalysis on Reaction Selectivity and Enantioselectivity

Catalysis can significantly influence the selectivity of reactions involving sulfonylureas. For instance, in the synthesis of sulfonylureas, the use of a copper catalyst can direct the C-N coupling of sulfonamides and isocyanates. researchgate.net In the context of degradation, the presence of minerals in soil can catalyze the hydrolysis of sulfonylurea herbicides. nih.govacs.org While specific studies on the catalytic enantioselective reactions of this compound are not available, the principles of asymmetric catalysis could be applied to achieve stereocontrol in its synthesis or degradation, particularly if chiral catalysts are employed. The catalytic oxidation of related nitrogen-containing compounds, such as ammonia (B1221849), is known to be influenced by the catalyst support and the presence of promoters, which can alter the selectivity towards different nitrogen oxides or dinitrogen. koreascience.kr

Hydrogen Bonding Interactions in Reaction Mechanisms

Hydrogen bonding is a critical factor in the structure, reactivity, and biological activity of sulfonylureas. The urea and sulfonamide moieties are both capable of acting as hydrogen bond donors and acceptors. nih.govresearchgate.net These interactions can influence the conformation of the molecule and its ability to bind to biological targets or interact with reactants and catalysts. koreascience.krnih.gov In the solid state, sulfonylureas can form various hydrogen-bonding patterns, such as "head-to-tail" or "head-to-head" dimers. koreascience.kr In reaction mechanisms, hydrogen bonding can stabilize transition states and intermediates, thereby affecting the reaction rate and selectivity. For example, in enzyme-catalyzed reactions, specific hydrogen bonds between the substrate and amino acid residues in the active site are crucial for catalysis. nih.gov The presence of the trichloroethoxy group in this compound may influence its hydrogen bonding capabilities due to steric and electronic effects.

Derivatives and Analogues of N 2,2,2 Trichloroethoxysulfonyl Urea: Synthesis and Applications

Design and Synthesis of N-(2,2,2-Trichloroethoxysulfonyl)urea Derivatives

The synthesis of derivatives of this compound allows for the systematic modification of its physical, chemical, and biological properties. These modifications can be broadly categorized into alterations of the urea (B33335) backbone, changes to the trichloroethoxy moiety, and the incorporation of the entire functional group into larger, more complex molecular architectures.

The preparation of N-substituted derivatives of this compound can be conceptually approached through established methods for sulfonylurea synthesis. A common strategy involves the reaction of a primary or secondary amine with 2,2,2-trichloroethoxysulfonyl isocyanate. This isocyanate can be generated in situ from 2,2,2-trichloroethoxysulfonamide.

Alternatively, a two-step approach is often employed where 2,2,2-trichloroethoxysulfonamide is first converted to a more reactive intermediate, such as a sulfonyl carbamate (B1207046). This intermediate can then be reacted with a wide range of alkyl or aryl amines to furnish the desired substituted sulfonylurea. The choice of amine dictates the nature of the substitution on the urea nitrogen, allowing for the introduction of a diverse array of functional groups.

For instance, the synthesis of N-aryl-N'-(2,2,2-trichloroethoxysulfonyl)ureas can be achieved by reacting 2,2,2-trichloroethoxysulfonyl isocyanate with various anilines. Similarly, N-alkyl derivatives can be prepared using the corresponding alkylamines. The reaction conditions for these transformations are typically mild, often proceeding at room temperature in an inert solvent.

Table 1: General Synthetic Approaches to Substituted N-(2,2,2-Trichloroethoxysulfonyl)ureas

| Starting Material 1 | Starting Material 2 | Product | General Conditions |

| 2,2,2-Trichloroethoxysulfonyl isocyanate | Primary/Secondary Amine (R-NH₂ or R₂NH) | N-Substituted-N'-(2,2,2-trichloroethoxysulfonyl)urea | Inert solvent, room temperature |

| 2,2,2-Trichloroethoxysulfonamide | Phosgene (B1210022) or equivalent | 2,2,2-Trichloroethoxysulfonyl isocyanate | Formation of isocyanate intermediate |

| 2,2,2-Trichloroethoxysulfonyl carbamate | Primary/Secondary Amine (R-NH₂ or R₂NH) | N-Substituted-N'-(2,2,2-trichloroethoxysulfonyl)urea | Heating in a suitable solvent |

Detailed research findings on the specific synthesis of a broad range of N-substituted N-(2,2,2-trichloroethoxysulfonyl)ureas are not extensively documented in readily available literature. However, the general principles of urea and sulfonylurea synthesis provide a robust framework for their preparation. mdpi.comorganic-chemistry.org

The trichloroethoxy group is a key component of the this compound molecule, primarily influencing its properties as a protecting group. Direct chemical modification of the trichloroethoxy moiety itself, once incorporated into the sulfonylurea structure, is not a commonly reported synthetic strategy. The inertness of the C-Cl and C-O bonds under many reaction conditions makes such modifications challenging without disrupting the rest of the molecule. Research has primarily focused on the synthesis of analogues with different polyhalogenated alkoxy groups to fine-tune the stability and cleavage conditions of the protecting group, rather than post-synthetic modification of the trichloroethoxy group.

The this compound functionality can be incorporated into more complex molecular scaffolds, such as macrocycles. The synthesis of such structures often relies on the principles of dynamic covalent chemistry or high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization. For example, a bifunctional precursor containing two amine groups could be reacted with two equivalents of 2,2,2-trichloroethoxysulfonyl isocyanate to form a linear intermediate, which could then undergo a subsequent cyclization reaction.

The synthesis of cyclic ureas from diamines and a carbonyl source is a well-established field, and these methodologies could be adapted for the incorporation of the sulfonylurea moiety. rsc.org The rigidity and hydrogen bonding capabilities of the urea and sulfonylurea groups can play a crucial role in pre-organizing the linear precursor for efficient macrocyclization. organic-chemistry.org While specific examples detailing the incorporation of the this compound group into complex macrocyclic scaffolds are not prevalent in the literature, the foundational principles of macrocycle synthesis are applicable. umass.edu

Functional Roles of this compound as a Protecting Group

The 2,2,2-trichloroethoxysulfonyl (Tces) group, derived from this compound, can be utilized as a protecting group for amines. The closely related 2,2,2-trichloroethoxycarbonyl (Troc) group is a well-established protecting group, and the principles of its application and removal are largely transferable to the Tces group. The primary advantage of the Tces group lies in its stability under a range of conditions and its selective removal under specific reductive conditions.

The use of N-(2,2,2-trichloroethoxysulfonyl)carbamidates as precursors for the generation of nitrenes is not a well-documented area of research. While other functional groups, such as azides and N-amino-2-oxazolidinones, are commonly employed as nitrene precursors, the application of Tces-protected carbamidates in this context has not been extensively explored in the available scientific literature.

The selective removal of the Tces protecting group is a key aspect of its utility in multi-step organic synthesis. The deprotection of the analogous Troc group is typically achieved through reductive cleavage using zinc dust in the presence of an acid, such as acetic acid. researchgate.net This method is effective and generally does not affect other common protecting groups that are sensitive to acidic or basic hydrolysis, or hydrogenolysis.

The orthogonality of the Tces group is a significant advantage, allowing for its selective removal in the presence of other protecting groups. wikipedia.orgbham.ac.uknih.gov For example, the Tces group can be cleaved without affecting acid-labile groups like tert-butoxycarbonyl (Boc) or base-labile groups like fluorenylmethyloxycarbonyl (Fmoc). This orthogonality is crucial in the synthesis of complex molecules such as peptides and oligosaccharides, where multiple functional groups require protection. researchgate.net

Recent advancements in deprotection methodologies have explored milder and more selective conditions. For instance, activated zinc in the presence of N-methylimidazole has been shown to effectively remove trichloroethyl-based protecting groups under neutral conditions, enhancing the compatibility with acid-sensitive functionalities. researchgate.net

Table 2: Deprotection Methods for Trichloroethyl-Based Protecting Groups

| Reagent System | Conditions | Selectivity | Reference |

| Zn / Acetic Acid | Room temperature | High, orthogonal to many acid/base labile groups | researchgate.net |

| Activated Zn / N-Methylimidazole | Reflux or room temperature | Neutral conditions, compatible with acid-sensitive groups | researchgate.net |

The choice of deprotection strategy depends on the specific substrate and the other functional groups present in the molecule, highlighting the importance of a diverse toolkit of deprotection methods in modern organic synthesis.

Research Applications of Derivatives in Chemical Synthesis

Derivatives of this compound are emerging as versatile tools in advanced chemical synthesis, finding applications in specialized areas such as nucleoside chemistry and the construction of complex macrocyclic architectures like pillararenes. The unique combination of the reactive sulfonylurea moiety and the readily cleavable 2,2,2-trichloroethoxy protecting group allows for innovative synthetic strategies.

Role in Nucleoside Chemistry

The synthesis of nucleoside analogues is a cornerstone of medicinal chemistry, with such compounds forming the basis of many antiviral and anticancer therapies. The precise and efficient formation of the glycosidic bond between the sugar moiety and the nucleobase is a critical step in these syntheses. Protecting groups play a pivotal role in ensuring the desired regioselectivity and stereoselectivity of these coupling reactions.

The 2,2,2-trichloroethyl (TCE) group is a well-established protecting group for phosphate (B84403) and hydroxyl functionalities in the synthesis of nucleotides and other sensitive molecules. nih.gov Its stability to a wide range of reaction conditions, coupled with its selective removal under mild reductive conditions (e.g., with zinc dust in acetic acid), makes it an attractive choice for complex multi-step syntheses.

While direct applications of this compound in published nucleoside synthesis are not yet widespread, the structural motifs present in its derivatives suggest a potential role. A derivative of this compound could be envisioned to act as a novel reagent in glycosylation reactions. For instance, activation of the sulfonylurea moiety could facilitate the coupling of a sugar and a nucleobase. The 2,2,2-trichloroethoxy group would serve as a protecting group on the sulfonyl portion, which could be removed at a later stage to unmask a reactive site for further functionalization of the nucleoside analogue.

The widely used Vorbrüggen reaction, which couples a silylated nucleobase with a protected sugar derivative in the presence of a Lewis acid, is a standard method for nucleoside synthesis. google.com Derivatives of this compound could potentially be employed in variations of this reaction, where the sulfonylurea itself acts as a leaving group or as a precursor to a reactive intermediate that promotes the glycosylation.

| Compound/Functional Group | Application in Nucleoside Synthesis | Relevant Synthetic Method |

| 2,2,2-Trichloroethyl (TCE) group | Protecting group for phosphate and hydroxyl functions. nih.gov | General organic synthesis |

| Silylated Nucleobases | Nucleophilic component in glycosylation reactions. google.com | Vorbrüggen reaction |

| Protected Sugar Derivatives | Electrophilic component in glycosylation reactions. google.com | Vorbrüggen reaction |

Building Blocks in Macrocyclic Chemistry (e.g., Pillararenes)

Macrocyclic compounds, such as pillararenes, have garnered significant attention due to their unique host-guest properties and potential applications in areas like sensing, catalysis, and drug delivery. Pillararenes are a class of macrocycles composed of hydroquinone (B1673460) units linked by methylene (B1212753) bridges. The functionalization of the pillararene scaffold is crucial for tailoring its properties and solubility.

Urea and thiourea (B124793) moieties have been successfully incorporated into the structure of pillararenes to introduce hydrogen-bonding capabilities, which can influence their self-assembly and guest-binding behavior. nih.gov The synthesis of such functionalized pillararenes often involves a multi-step process, starting with the synthesis of a functionalized monomer that is then used in the cyclization reaction.

Derivatives of this compound represent potential building blocks for the synthesis of novel, functionalized pillararenes. A synthetic strategy could involve the reaction of a derivative of this compound with a hydroquinone monomer to introduce a sulfonylurea-containing side chain. This functionalized monomer could then be subjected to cyclization conditions to form the pillararene macrocycle. The 2,2,2-trichloroethoxy group would serve as a protecting group, which could be removed post-cyclization to allow for further modification of the pillararene rim.

The synthesis of a bis-urea-functionalized pillar nih.govarene has been reported, demonstrating the feasibility of incorporating urea functionalities into these macrocycles. nih.gov This was achieved by converting a dibromo-functionalized pillar nih.govarene to an amino-functionalized intermediate, which was then reacted with p-nitrophenyl benzylcarbamate to form the urea linkages. nih.gov A derivative of this compound could offer an alternative route to such structures, potentially allowing for more direct introduction of the urea or sulfonylurea functionality.

| Macrocycle Component | Role in Synthesis | Method of Incorporation |

| Hydroquinone Monomer | Core building block of the pillararene. | Lewis acid-catalyzed condensation with paraformaldehyde. |

| Urea/Thiourea Moiety | Introduces hydrogen-bonding sites. nih.gov | Reaction of an amino-functionalized pillararene with an isocyanate or carbamate. nih.gov |

| Sulfonylurea Moiety | Potential for introducing specific binding interactions and as a linking group. | Reaction of an amine or isocyanate with a sulfonyl isocyanate or sulfonamide, respectively. |

Spectroscopic and Structural Elucidation of N 2,2,2 Trichloroethoxysulfonyl Urea and Its Analogues

Advanced Spectroscopic Characterization Techniques

Spectroscopy is the principal tool for deducing the molecular structure and bonding of N-(2,2,2-Trichloroethoxysulfonyl)urea and its analogues. Each method provides a different piece of the structural puzzle, from the identification of functional groups to the mapping of the electronic landscape.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful method for identifying functional groups and probing molecular conformation. nih.gov These "fingerprint" methods are based on the principle that each molecule has a unique set of vibrational modes. nih.gov

For sulfonylurea compounds, IR spectroscopy is particularly useful for identifying key stretching and bending vibrations. For example, studies on newly synthesized glycosylated sulfonylureas show characteristic absorption bands for the carbonyl (C=O) group in the range of 1694–1711 cm⁻¹. nih.gov The sulfonyl group (SO₂) typically exhibits strong asymmetric and symmetric stretching bands. The N-H stretching vibrations of the urea (B33335) and sulfonamide moieties are also readily identifiable, typically appearing in the region of 3100-3400 cm⁻¹. biointerfaceresearch.com

Raman spectroscopy provides complementary information. While the C=O stretch is strong in the IR spectrum, the S=O and C-S stretching vibrations often give rise to distinct Raman signals. Terahertz time-domain spectroscopy, a low-frequency vibrational technique, has been used to study sulfonylureas, identifying a characteristic resonance peak at 1.37 THz attributed to the vibration of the sulfonylurea pharmacodynamic group. researchgate.net In analogues containing a trichloromethyl group, such as trichloroacetonitrile, isotopic effects from chlorine (³⁵Cl/³⁷Cl) can lead to splitting in the vibrational spectra, providing further structural detail. uoa.gr

Table 1: Typical Vibrational Frequencies for Sulfonylurea and Related Moieties

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Technique |

| N-H (Urea/Amide) | Stretching | 3100 - 3400 | IR, Raman |

| C=O (Urea) | Stretching | 1690 - 1715 | IR |

| SO₂ (Sulfonyl) | Asymmetric Stretching | 1300 - 1350 | IR |

| SO₂ (Sulfonyl) | Symmetric Stretching | 1140 - 1180 | IR |

| C-Cl₃ | Stretching/Deformation | Variable | IR, Raman |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most definitive method for elucidating the covalent framework of organic molecules in solution. Both ¹H and ¹³C NMR are used to confirm the structure of sulfonylureas and their analogues. nih.gov

In the ¹H NMR spectrum of a sulfonylurea, the protons on the nitrogen atoms (N-H) are particularly diagnostic. These protons are acidic and their chemical shifts are sensitive to solvent, concentration, and hydrogen bonding. For instance, in studies of the sulfonylurea drug glimepiride (B1671586), the acidic sulfonylurea proton appears at a chemical shift of around 10.32 ppm in DMSO-d₆. researchgate.net NMR titration studies on aromatic sulfonylurea derivatives have shown that the chemical shifts of these N-H protons change significantly upon binding with anions or upon deprotonation with a base, providing insight into the molecule's reactivity and intermolecular interactions. nih.gov

¹³C NMR spectroscopy provides information about the carbon skeleton. The carbonyl carbon of the urea moiety is typically observed in the range of 150-170 ppm. researchgate.net For this compound, the carbon of the CCl₃ group and the CH₂ group would have characteristic chemical shifts that confirm the presence of the trichloroethoxy moiety. Detailed 2D NMR experiments (like COSY, HSQC, and HMBC) can be used to establish the connectivity between all protons and carbons, providing unambiguous structural assignment.

Table 2: Representative NMR Chemical Shifts (δ) for Sulfonylurea Analogues in DMSO-d₆

| Nucleus | Functional Group Environment | Representative Chemical Shift (ppm) |

| ¹H | SO₂-NH-C=O | ~10.3 |

| ¹H | C=O-NH-R | ~8.4 |

| ¹H | Aryl-H | 7.0 - 8.5 |

| ¹³C | C=O (Urea) | 150 - 170 |

| ¹³C | Aryl-C | 110 - 150 |

| ¹³C | CCl₃ | ~102 |

Note: Chemical shifts are highly dependent on the specific molecular structure and solvent.

UV-Visible spectroscopy probes the electronic transitions within a molecule and is used to study its electronic structure. uu.nl The technique measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. sci-hub.se

The this compound molecule contains chromophores—specifically the carbonyl (C=O) and sulfonyl (SO₂) groups—that absorb UV radiation. These groups undergo n → π* (non-bonding to anti-bonding π orbital) and π → π* (bonding π to anti-bonding π orbital) transitions. These absorptions are typically found in the UV region below 300 nm. utoronto.ca The spectrum of urea itself shows absorption in the far UV range. nist.gov

Table 3: Characteristic UV Absorption of Relevant Chromophores

| Chromophore | Electronic Transition | Typical λₘₐₓ (nm) |

| C=O (Carbonyl) | n → π | ~270 - 300 |

| C=C (Alkene) | π → π | ~170 - 200 |

| Benzene | π → π | ~204, ~256 |

| Sulfonyl (SO₂) | n → σ | ~180 - 200 |

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. Due to the thermal lability of many sulfonylureas, "soft" ionization techniques are preferred over methods like electron-impact (EI), which can cause extensive fragmentation and prevent the observation of the molecular ion. research-nexus.net

Electrospray ionization (ESI) is an ideal soft ionization method for this class of compounds. nih.gov In ESI-MS, ions are transferred from solution to the gas phase with minimal fragmentation. nih.gov Sulfonylureas are typically analyzed in either positive or negative ion mode, forming protonated molecules [M+H]⁺, sodiated adducts [M+Na]⁺, or deprotonated molecules [M-H]⁻. nih.govresearchgate.net This allows for the accurate determination of the molecular mass of this compound (C₃H₅Cl₃N₂O₄S, MW: 271.51). sigmaaldrich.com

Tandem mass spectrometry (MS/MS) provides further structural information. In this technique, the molecular ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. oup.com The fragmentation pattern provides a roadmap of the molecule's structure, helping to confirm the connectivity of the sulfonylurea core and its substituents. While EI-MS is often too harsh, its fragmentation patterns can sometimes be useful in identifying key precursors of the molecule, such as isocyanates and sulfonamides. research-nexus.net More advanced techniques like ion mobility-mass spectrometry can also provide the collision cross section (CCS) of an ion, which is a measure of its size and shape in the gas phase, adding another dimension to structural analysis.

Table 4: Common Ions Observed in ESI-MS of Sulfonylureas

| Ion Type | Formula | Description |

| Protonated Molecule | [M+H]⁺ | Molecular ion formed by addition of a proton (Positive Mode) |

| Sodiated Adduct | [M+Na]⁺ | Molecular ion formed by adduction of a sodium ion (Positive Mode) |

| Deprotonated Molecule | [M-H]⁻ | Molecular ion formed by loss of a proton (Negative Mode) |

Crystal Structure Determination and Analysis

While spectroscopic methods provide a wealth of structural information about molecules in solution or the gas phase, X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state.

The formation of a high-quality crystal is a prerequisite for single-crystal X-ray diffraction. Sulfonamides are noted for being typically crystalline, making them amenable to this type of analysis. wikipedia.org While a specific crystal structure for this compound is not publicly available, extensive studies on related urea, sulfonamide, and sulfonylurea structures provide a clear picture of the expected solid-state conformation and intermolecular interactions. researchgate.netnih.gov

X-ray studies of urea show that the molecule is planar in the solid state, a consequence of the sp² hybridization of the nitrogen and carbon atoms. wikipedia.org The crystal lattice is dominated by a network of N-H···O hydrogen bonds. wikipedia.org Similarly, the crystal structures of sulfonylurea drugs reveal specific conformational preferences. Quantum chemical calculations correlated with crystal structure data show that the conformation is often stabilized by an intramolecular hydrogen bond within the sulfonylurea bridge. nih.govresearchgate.net

The crystal packing is dictated by strong intermolecular hydrogen bonds, typically involving the sulfonyl oxygens as acceptors and the urea N-H groups as donors. nih.gov These interactions lead to well-defined supramolecular architectures, such as chains or sheets. For polycrystalline samples, where single crystals are not available, powder X-ray diffraction (PXRD) serves as a valuable fingerprinting technique to identify the crystalline phase and can, in some cases, be used to solve the crystal structure. americanpharmaceuticalreview.com

Table 5: Crystallographic Data for Urea as a Model Substructure

| Parameter | Value |

| Compound | Urea (CO(NH₂)₂) |

| Crystal System | Tetragonal |

| Space Group | P-42₁m |

| Key Feature | Planar molecule |

| Dominant Interaction | N-H···O Hydrogen Bonds |

Data from Hendricks, S. B. (1928). acs.org

Hydrogen Bonding Networks in the Solid State

The molecular structure of sulfonylureas, defined by the R¹-SO₂-NH-C(O)-NH-R² framework, is inherently suited for the formation of extensive and robust hydrogen bonding networks. wikipedia.org These interactions are the primary determinants of the supramolecular architecture in the solid state. The urea and sulfonyl groups provide a rich combination of hydrogen bond donors and acceptors. nih.gov

The primary hydrogen bond donor is the proton on the nitrogen atom (N-H), while the most effective acceptors are the oxygen atoms of the carbonyl (C=O) and sulfonyl (SO₂) groups. researchgate.netmdpi.com This donor-acceptor arrangement facilitates the creation of highly organized patterns. In the crystal structure of urea itself, the carbonyl oxygen is hydrogen-bonded to four N-H groups from three different urea molecules, highlighting the capacity of this moiety for extensive interactions. researchgate.net

A ubiquitous motif in the crystal structures of urea and its derivatives is the formation of centrosymmetric dimers through a pair of N-H···O=C hydrogen bonds. These interactions are highly directional and lead to stable, eight-membered ring patterns, often described by the graph-set notation R²₂(8). Further interconnection of these dimeric units typically occurs via hydrogen bonds involving the sulfonyl oxygen atoms (N-H···O=S), creating one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. ijpsonline.commdpi.com

The specific nature of the substituents on the sulfonylurea backbone can influence the preferred hydrogen-bonding pattern. For instance, studies on simple sulfonylureas have identified distinct "head-to-tail" and "head-to-head" arrangements in their homodimers, with the outcome dependent on the electronic and steric properties of the terminal groups. wikipedia.org In the case of this compound, the bulky and highly electronegative trichloroethoxy group is expected to play a significant role in the crystal packing, potentially through weaker C-H···Cl interactions that further stabilize the lattice. nih.gov

| Donor | Acceptor | Typical Interaction Type | Common Supramolecular Motif |

| Urea N-H | Carbonyl O (C=O) | Strong, directional | Centrosymmetric Dimer (R²₂(8) motif) |

| Urea N-H | Sulfonyl O (SO₂) | Strong, directional | Chains, Sheets (linking dimers) |

| C-H | Chlorine (Cl) | Weak | Packing stabilization |

This interactive table summarizes the primary hydrogen bonding interactions anticipated in the solid-state structure of this compound based on its functional groups and analogues.

Conformational Polymorphism and Phase Transitions in Urea Structures

Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a well-documented phenomenon in urea-based compounds. ijpsonline.com When these different crystal structures contain molecules in different spatial arrangements or conformations, it is termed conformational polymorphism. The inherent flexibility of the sulfonylurea backbone, particularly the rotational freedom around the S-N and N-C single bonds, makes this class of compounds particularly susceptible to polymorphism. ijpsonline.comresearchgate.net

Different molecular conformations can facilitate more or less efficient crystal packing and alternative hydrogen-bonding networks, leading to polymorphs with distinct thermodynamic stabilities, melting points, and solubilities. ijpsonline.com The choice of crystallization solvent is often a critical factor in determining which polymorphic form is obtained. A pertinent example is the sulfonylurea drug gliclazide (B1671584), for which multiple polymorphic forms have been prepared by using different solvents like ethanol, methanol, and dichloromethane. ijpsonline.com These forms can be distinguished by their unique thermal profiles in Differential Scanning Calorimetry (DSC) and their distinct X-ray powder diffraction (XRPD) patterns. ijpsonline.com

Phase transitions from a metastable polymorph to a more stable form can be induced by external stimuli such as heat or pressure. For the parent urea molecule, pressure-induced phase transitions are known to occur, transforming the crystal system and altering the hydrogen-bonding network significantly. utwente.nl It is plausible that this compound and its analogues would also exhibit such polymorphic behavior, with potential for different crystalline forms depending on the synthetic and processing conditions.

| Property | Polymorph I (Gliclazide) | Polymorph II (Gliclazide) | Polymorph III (Gliclazide) |

| Preparation Solvent | Ethanol | Methanol | Dichloromethane, Chloroform |

| Crystal System | Triclinic | Monoclinic | Monoclinic |

| Melting Point (°C) | ~172.4 | ~163.0 | ~169.0-170.0 |

| Relative Stability | Less stable | More stable | More stable |

This interactive table, using the known drug gliclazide as an analogue, illustrates how different polymorphic forms of a sulfonylurea can exhibit distinct physical properties. Data sourced from reference ijpsonline.com.

Correlation Between Spectroscopic Signatures and Molecular Architecture

Vibrational and nuclear magnetic resonance spectroscopy are invaluable techniques for probing the molecular structure and intermolecular interactions of sulfonylureas in the solid state. The spectra obtained are highly sensitive to the specific conformation and hydrogen-bonding environment of the molecule.

Infrared (IR) and Raman Spectroscopy: The vibrational spectra of sulfonylureas are rich with information. The positions of the N-H and C=O stretching bands are particularly diagnostic of hydrogen bonding.

N-H Stretching (νN-H): In a non-interacting state, the N-H stretch appears as a sharp band at higher wavenumbers. In the solid state, its involvement as a hydrogen bond donor causes the band to broaden and shift to a lower frequency. The magnitude of this shift is often correlated with the strength of the N-H···O interaction. mdpi.com

Amide I Band (νC=O): The stretching vibration of the carbonyl group is also highly sensitive to hydrogen bonding. A shift to lower wavenumbers is indicative of the C=O group acting as a hydrogen bond acceptor. Different hydrogen-bonding patterns, such as the common R²₂(8) dimer, give rise to characteristic Amide I frequencies. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR (ssNMR) is a powerful tool for characterizing polymorphism, as it can distinguish between molecules in different crystallographic environments.

¹H NMR: The chemical shift of the N-H protons is a direct and sensitive probe of their involvement in hydrogen bonding. Protons engaged in strong hydrogen bonds are deshielded and resonate at a higher chemical shift (further downfield).

¹³C NMR: The carbonyl carbon resonance is sensitive to its electronic environment. Participation of the carbonyl oxygen in hydrogen bonding affects the ¹³C chemical shift, allowing for differentiation between various bonding arrangements. The presence of multiple, distinct signals for chemically equivalent carbons can indicate the existence of multiple molecules in the asymmetric unit of the crystal or the presence of a polymorphic mixture.

Different polymorphs of a single compound, by definition, have different molecular packing and/or conformations, which results in distinct spectroscopic signatures. Therefore, IR, Raman, and ssNMR can be used as effective fingerprinting techniques to identify and differentiate between the various solid forms of a sulfonylurea like this compound.

| Spectroscopic Feature | Structural Interpretation |

| IR: Broad ν(N-H) band shifted to lower frequency | N-H group is acting as a hydrogen bond donor. |

| IR: ν(C=O) band shifted to lower frequency | Carbonyl group is acting as a hydrogen bond acceptor. mdpi.com |

| NMR: Downfield chemical shift of N-H proton | Proton is involved in a strong hydrogen bond. |

| NMR: Multiple signals for a single carbon | Indicates crystallographically non-equivalent molecules or polymorphism. |

This interactive table correlates key spectroscopic observations with their underlying molecular and structural causes in sulfonylurea compounds.

Computational and Theoretical Investigations of this compound

Following a comprehensive search of available scientific literature and databases, no specific computational or theoretical investigations were found for the chemical compound “this compound”. Consequently, the detailed analysis requested in the outline, including Density Functional Theory (DFT) studies, ab initio conformational analysis, HOMO-LUMO and Natural Bond Orbital (NBO) analysis, and simulations of reaction mechanisms, could not be performed.

The search yielded information on related but distinct molecules, such as various other urea derivatives and sulfonamides. For instance, studies were found on the computational analysis of urea and its crystallization, as well as on other complex organic molecules where methods like DFT and NBO have been applied to understand their structure and electronic properties. However, these findings are not directly applicable to this compound, and per the strict adherence to the specified subject, this report cannot extrapolate data from other compounds.

Computational and Theoretical Investigations of N 2,2,2 Trichloroethoxysulfonyl Urea

Simulation of Reaction Mechanisms and Energy Landscapes

Transition State Characterization and Reaction Pathways

No published studies were found that characterize the transition states or delineate the reaction pathways for N-(2,2,2-Trichloroethoxysulfonyl)urea through computational methods.

Reaction Energy Diagrams and Barrier Calculations

There is no available research that provides reaction energy diagrams or the results of barrier calculations for reactions involving this compound.

Theoretical Studies of Intermolecular Interactions (e.g., Cuprophilicity)

No theoretical studies on the intermolecular interactions of this compound, including phenomena such as cuprophilicity, have been documented in the scientific literature.

Biological Activities and Structure Activity Relationship Sar Studies of N 2,2,2 Trichloroethoxysulfonyl Urea Derivatives

General Biological Activities of Urea (B33335) Derivatives

The urea and sulfonylurea functionalities are key pharmacophores found in a wide range of biologically active compounds. jocpr.com Their ability to act as both hydrogen bond donors and acceptors allows for effective interaction with various biological targets, leading to a spectrum of pharmacological effects. These compounds are investigated for numerous applications, including as anticancer, anti-inflammatory, and antimicrobial agents. jocpr.comvjst.vn

Anti-inflammatory Properties

Derivatives of sulfonylurea have demonstrated significant anti-inflammatory effects through various mechanisms. Some sulfonylureas, like glibenclamide, have been reported to exert a range of anti-inflammatory actions. jocpr.com One key mechanism is the inhibition of enzymes involved in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov

Studies have focused on developing dual inhibitors that target both cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH). nih.gov The inhibition of sEH prevents the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs), while COX-2 inhibition reduces the production of inflammatory prostaglandins. nih.gov Certain urea-containing 1,5-diarylpyrazole derivatives have been synthesized and evaluated as potent dual COX-2/sEH inhibitors. nih.gov Furthermore, the inhibition of COX-2 has been identified as a critical molecular trigger in certain inflammatory conditions, and drugs targeting this enzyme may prevent related pathologies. nih.gov Glucocorticoids, known for their potent anti-inflammatory effects, are noted to suppress COX-2 expression. wikipedia.org

Antimicrobial and Antibacterial Potential

The sulfonylurea scaffold has emerged as a promising framework for the development of new antimicrobial agents, particularly in an era of growing antibiotic resistance. Research has identified novel sulfonylurea derivatives with potent activity against clinically significant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.gov

In one study, a series of novel sulfonylurea derivatives were synthesized and tested against a panel of Gram-positive bacteria. Several compounds showed significant inhibitory activity, with minimum inhibitory concentrations (MICs) as low as 0.78 µg/mL against MRSA, a potency superior to the control drug vancomycin. mdpi.comnih.gov Unlike other sulfonylureas whose antifungal activity is attributed to acetohydroxyacid synthase (AHAS) inhibition, the anti-MRSA effect is believed to occur through a different mechanism of action. mdpi.comnih.gov Other studies on sulfonamide derivatives have also reported antibacterial activity against multidrug-resistant S. aureus, with MIC values ranging from 64 to 512 µg/ml. nih.gov

Table 1: In Vitro Antimicrobial Activity of Selected Sulfonylurea Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Source |

|---|---|---|---|

| 9i | MRSA (clinical isolate) | 0.78 | mdpi.comnih.gov |

| 9i | S. aureus ATCC6538 | 0.78 | mdpi.com |

| 9i | VRE-309 | 1.56 | mdpi.com |

| 9i | B. subtilis ATCC 6633 | 1.56 | mdpi.com |

| 9q | MRSA (clinical isolate) | 0.78 | mdpi.comnih.gov |

| 9q | S. aureus ATCC6538 | 0.78 | mdpi.com |

| 9q | VRE-309 | 1.56 | mdpi.com |

| 9q | B. subtilis ATCC 6633 | 1.56 | mdpi.com |

| Vancomycin | MRSA (clinical isolate) | 1.0 | mdpi.comnih.gov |

| Methicillin | MRSA (clinical isolate) | >200 | mdpi.comnih.gov |

Anticancer and Antiproliferative Activities

The role of sulfonylurea derivatives in cancer has been a subject of extensive research, with some compounds showing potential as anticancer agents. jocpr.comnih.gov Preclinical studies have demonstrated that certain sulfonylureas, most notably glibenclamide, can inhibit the growth of various cancer cell lines. nih.govmdpi.com The proposed mechanisms for these anticancer effects are diverse and include the inhibition of ATP-sensitive potassium (KATP) channels and interaction with reactive oxygen species (ROS) production, leading to cancer cell death. jocpr.comnih.gov

Furthermore, some sulfonylureas may enhance the efficacy of existing chemotherapy drugs. mdpi.com For example, glimepiride (B1671586) has been shown to work synergistically with doxorubicin (B1662922) in breast cancer cells, potentially by inhibiting ATP-binding cassette (ABC) transporters responsible for drug efflux. mdpi.com However, the effect of sulfonylureas on cancer risk can be complex, with some studies suggesting different outcomes for different derivatives; for instance, some reports indicate a lower cancer risk associated with gliclazide (B1671584) compared to glibenclamide. nih.gov New diarylsulfonylurea derivatives have also shown promise due to their proapoptotic activity in multidrug-resistant cells. nih.gov

Table 2: In Vitro Anticancer Activity of Selected Sulfonylurea Derivatives

| Compound Class | Cancer Cell Line | Activity Measurement | Result | Source |

|---|---|---|---|---|

| Diarylsulfonylureas | CCRF-CEM (Leukemia) | GI50 | ~1 µM | cabidigitallibrary.org |

| N-(2-pyrimidinyl) sulfenylurea | HT-29 (Colon) | GI50 | Not specified | cabidigitallibrary.org |

| N-(2-pyrimidinyl) sulfenylurea | K-562 (Leukemia) | GI50 | Not specified | cabidigitallibrary.org |

| Glibenclamide | Various | Growth Inhibition | Effective | nih.govmdpi.com |

| Gliclazide | Various | Growth Inhibition | Varies | nih.gov |

Enzyme Inhibition Studies (e.g., Cyclooxygenase-2, Soluble Epoxide Hydrolase, Protein Tyrosine Phosphatase 1B, Urease)

The ability of urea-based compounds to inhibit specific enzymes is a cornerstone of their therapeutic utility.

Cyclooxygenase-2 (COX-2) and Soluble Epoxide Hydrolase (sEH): As mentioned, the dual inhibition of COX-2 and sEH is a promising strategy for treating inflammation and pain. nih.gov A series of urea-containing 1,5-diarylpyrazoles were developed as dual inhibitors. The most effective compounds linked the diarylpyrazole and urea groups with a three-methylene spacer, achieving potent inhibition of both enzymes. nih.gov For instance, compound 21i from this series showed significant in vivo anti-allodynic activity, proving more effective than separate administration of a COX-2 inhibitor or an sEH inhibitor. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin (B600854) signaling pathways, making it a key target for the management of type 2 diabetes. nih.gov Inhibition of PTP1B can enhance insulin sensitivity. nih.gov While sulfonylureas are a major class of drugs used to manage type 2 diabetes, research has also focused on identifying direct PTP1B inhibitors. nih.gov Studies on chemical libraries have identified non-sulfonylurea compounds, such as benzimidazole (B57391) derivatives, as potent PTP1B inhibitors with Ki values in the low micromolar range. nih.gov

Urease: Urease is an enzyme that catalyzes the hydrolysis of urea and is a target for controlling pathogenic bacteria like Helicobacter pylori. Various N,N'-disubstituted thiourea (B124793) derivatives have been investigated as urease inhibitors.

Table 3: Enzyme Inhibitory Activity of Selected Urea and Sulfonylurea Derivatives

| Compound/Class | Target Enzyme | Activity Measurement | Result | Source |

|---|---|---|---|---|

| Urea-pyrazole 21i | COX-2 | IC50 | 0.23 µM | nih.gov |

| Urea-pyrazole 21i | sEH | IC50 | 4.9 nM | nih.gov |

| Celecoxib (control) | COX-2 | IC50 | 0.04 µM | nih.gov |

| Benzimidazole 1 | PTP1B | Ki | 5.2 µM | nih.gov |

| Benzimidazole 2 | PTP1B | Ki | 4.2 µM | nih.gov |

| Glimepiride | Canagliflozin Metabolism | IC50 | 88 µM | nih.gov |

Structure-Activity Relationship (SAR) Investigations

Impact of Substituent Modifications on Biological Activity Profiles

The biological activity of sulfonylurea derivatives is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies are crucial for optimizing potency and selectivity. youtube.com

The general sulfonylurea scaffold consists of a central S-aryl sulfonylurea structure with substitutions at the para-position of the phenyl ring (R1) and on the terminal urea nitrogen (R2). youtube.com

The Aryl Group (R1): Substitution at the para-position of the phenyl ring is generally required for high potency. youtube.com Groups such as methyl, chloro, bromo, and trifluoromethyl tend to enhance hypoglycemic activity. youtube.com In anticancer derivatives, the nature of the aryl system can significantly affect cytotoxic activity against different cell lines. cabidigitallibrary.org

The Terminal Group (R2): The group attached to the terminal nitrogen is critical for activity and imparts lipophilicity. youtube.com For hypoglycemic activity, N-methyl and ethyl substituents are inactive, while N-propyl and larger groups are active, with activity lost if the chain exceeds twelve carbons. youtube.com For antimicrobial activity, SAR studies of novel sulfonylureas revealed that specific substitutions on the pyrimidinyl moiety were key. For instance, compounds with a 2-thienyl group (like compound 9i ) or a 2-furanyl group (like compound 9q ) at this position demonstrated the strongest anti-MRSA effects. mdpi.com

Conflicting data exists regarding the influence of different sulfonylureas on cancer risk, which may be explained by their differing affinities for sulfonylurea receptors and various off-target effects. researchgate.netnih.gov These SAR insights are fundamental for the rational design of new derivatives of N-(2,2,2-Trichloroethoxysulfonyl)urea with tailored biological profiles.

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the binding affinity and interaction modes between a ligand and a target molecule, typically a protein or enzyme. jetir.org This method has been widely applied to sulfonylurea derivatives to understand their mechanism of action and to design new compounds with improved therapeutic potential. jetir.org

Docking studies have been instrumental in elucidating the interactions of sulfonylurea derivatives with various biological targets. For instance, in the context of anti-diabetic research, sulfonylureas are docked with the sulfonylurea receptor (SUR), a subunit of the ATP-sensitive potassium (K-ATP) channel, to understand how they stimulate insulin secretion. jetir.orgnumberanalytics.com The binding of these derivatives to the SUR1 subunit on pancreatic β-cells is a key interaction that initiates their hypoglycemic effect. numberanalytics.comnih.gov

Beyond the SUR receptor, docking studies have explored other targets. A series of novel sulphonylurea/guanidine (B92328) derivatives were docked with the aldo-keto reductase family 1 member C1 (AKR1C1) protein, revealing that compounds 5c and 5d had the most potent binding energy compared to the reference drug glibenclamide. benthamdirect.comresearchgate.net In another study, quinazoline-sulfonylurea hybrids were docked against the peroxisome proliferator-activated receptor gamma (PPARγ), a key target in diabetes management. nih.gov The results indicated that the most active compounds displayed good binding affinity and high free energy of binding with PPARγ. nih.gov The PPARγ cavity has three main parts for interaction: an entrance, arm I (containing polar residues like Tyr473, Ser289, His449, and His323 for hydrogen bonding), and arm II (comprising hydrophobic residues). nih.gov

These computational studies provide valuable insights into the key structural features required for effective ligand-target binding and guide the synthesis of new derivatives with enhanced activity. jetir.org

Interactive Table: Molecular Docking of Sulfonylurea Derivatives

| Derivative Class | Target Protein | Key Findings | Reference(s) |

| Sulfonylurea Derivatives | Sulfonylurea Receptor (SUR) | Binding to SUR leads to closure of K-ATP channels, triggering insulin release. | jetir.org |